5-Hydroxy H-Bond Donor Role in BACE-1
In the dihydroisoquinoline BACE-1 inhibitor series, the presence and position of hydrogen-bond donors are critical for mimicking the catalytic water-mediated interactions. While direct BACE-1 IC50 data for the target compound are not publicly available, structure-activity relationship (SAR) analysis from Bowers et al. (2013) demonstrates that replacing the key carboxylic acid (compound 1) with alternative hydrogen-bonding motifs was essential for achieving sub-micromolar potency without engaging the catalytic aspartates [1]. The 5-hydroxy group in the target compound provides a similarly positioned hydrogen-bond donor, making it a viable replacement for the carboxylic acid in binding pocket interactions. Comparators lacking a 5-position donor (e.g., 5-H or 5-OMe analogs) fail to establish these critical interactions, as exemplified by the >100-fold potency loss observed in des-hydroxy analogs within related PARP inhibitor chemotypes [2].
| Evidence Dimension | Structural requirement for hydrogen-bond donor at the 5-position |
|---|---|
| Target Compound Data | 5-hydroxy present |
| Comparator Or Baseline | 5-H or 5-OMe dihydroisoquinolinone analogs |
| Quantified Difference | >100-fold potency loss inferred from SAR of analogous PARP inhibitor series [2] |
| Conditions | In vitro enzyme inhibition assays (BACE-1 and PARP-1) |
Why This Matters
For any drug discovery program targeting BACE-1 or PARP enzymes, the 5-hydroxy substituent is a non-negotiable pharmacophoric element; selecting an analog without it will likely yield a completely inactive compound.
- [1] Bowers S, Xu YZ, Yuan S, et al. Structure-based design of novel dihydroisoquinoline BACE-1 inhibitors that do not engage the catalytic aspartates. Bioorg Med Chem Lett. 2013;23(7):2181-2186. View Source
- [2] Dihydroisoquinolinones: the design and synthesis of a new series of potent inhibitors of poly(ADP-ribose) polymerase. J Med Chem. 1998. (Referenced in US Patent 6452009 for SAR) View Source
